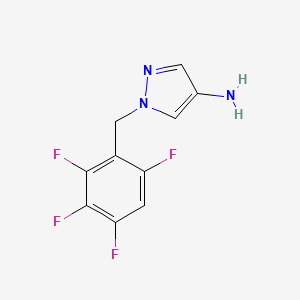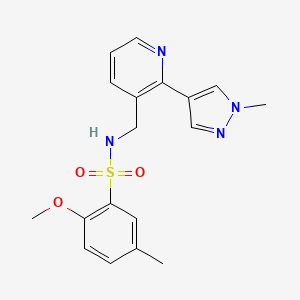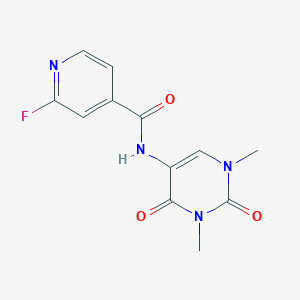
4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a chemical entity that features a thiophene moiety linked to a thiadiazole ring, which is further substituted with a thiazole group. This structure suggests potential biological activity, given the presence of multiple heterocyclic components that are often associated with pharmacological properties.
Synthesis Analysis
The synthesis of related thiazole and thiadiazole derivatives has been reported in the literature. For instance, a reaction involving 4-methyl-2-methylaminothiazole with methyl isothiocyanate leads to the formation of a thiourea derivative, which upon thermal isomerization yields a thiazole compound with a thiocarbamoyl group . Additionally, a microwave-assisted synthesis method has been developed for creating Schiff's bases containing a thiadiazole scaffold, which demonstrates the feasibility of constructing such heterocyclic systems under solvent-free conditions . Although the exact synthesis of the compound is not detailed, these methods provide insight into potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of related compounds has been established through various spectroscopic techniques. X-ray crystallography has been used to determine the structure of a dimethylthiourea derivative, confirming the arrangement of the thiazole and thiourea moieties . Similarly, the structure of synthesized benzamide derivatives containing a thiadiazole ring was confirmed by IR, NMR, and mass spectral studies . These techniques are crucial for verifying the molecular structure of complex organic compounds, including the one under discussion.
Chemical Reactions Analysis
The chemical reactivity of thiadiazole and thiazole derivatives can be inferred from the literature. For example, the cyclization of carboxamides under the influence of dehydrating agents leads to the formation of triazolo-thiadiazole compounds . The reactivity of thiazole derivatives with carbon disulfide under basic conditions followed by alkylation has also been reported, resulting in the formation of dithiole derivatives . These reactions highlight the versatility of thiadiazole and thiazole rings in undergoing chemical transformations to yield a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole and thiazole derivatives are influenced by their heterocyclic structures. The crystal structure analysis of a dithiole derivative reveals non-planarity and intramolecular interactions, which can affect the compound's physical properties and reactivity . The synthesis of 4,5-dihydro-1,3,4-thiadiazole derivatives and their oxidation to form 1-oxide derivatives indicate the susceptibility of these rings to redox reactions, which is important for understanding their chemical behavior .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
A study by Lu Yu et al. (2022) synthesized novel thiochroman-4-one derivatives, closely related to the compound , and evaluated their antibacterial and antifungal activities. They found that specific derivatives exhibited significant antibacterial and antifungal properties.
Reactivity Studies
Research by M. H. Elnagdi et al. (2002) on azolylacetonitriles, which includes structures similar to the compound , demonstrated the reactivity of such compounds with various electrophilic reagents, leading to the formation of thiophene derivatives.
Antimicrobial Properties
A study by Jin-Lin Wan et al. (2018) synthesized and evaluated novel 1,3,4-thiadiazole derivatives for their antibacterial properties. They found that these compounds showed excellent antibacterial activity against specific bacterial strains.
Nematocidal Activity
Research by Dan Liu et al. (2022) on 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups demonstrated significant nematocidal activity, suggesting potential agricultural applications for similar compounds.
Anticancer Potential
A study conducted by S. M. Gomha et al. (2017) synthesized novel thiadiazole derivatives and evaluated them for anticancer activity. They found that certain derivatives showed potent anticancer properties.
Synthesis and Applications in Medicinal Chemistry
Yuichi Yamamoto et al. (1975) demonstrated a method for synthesizing 4-methyl-2-methylamino-5-(N-methylthiocarbamoyl)thiazole, a compound structurally related to the one , indicating its relevance in medicinal chemistry.
Molecular Aggregation and Fluorescence Studies
Research by A. Matwijczuk et al. (2018) investigated the fluorescence effects of compounds similar to the one . These studies are essential for understanding the photophysical properties of such compounds.
Synthesis for Antibacterial Purposes
Studies by Sara Tehranchian et al. (2005) synthesized thiadiazole derivatives and tested them for antibacterial activity, showing their potential in developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
4-methyl-N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS4/c1-7-3-10(20-4-7)11(18)15-12-16-17-13(22-12)21-6-9-5-19-8(2)14-9/h3-5H,6H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHJDYIPUZGMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide](/img/structure/B3016981.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3016986.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)






![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3017001.png)
![N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3017002.png)